

Application Notes and Protocols for $^{40}\text{Ar}/^{39}\text{Ar}$ Dating

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Compound of Interest

Compound Name: *argon-38*
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Topic: $^{40}\text{Ar}/^{39}\text{Ar}$ Dating using **Argon-38** Spike For: Researchers, scientists, and drug development professionals.

Application Note

Introduction to $^{40}\text{Ar}/^{39}\text{Ar}$ Geochronology

The $^{40}\text{Ar}/^{39}\text{Ar}$ dating method is a highly precise and versatile radiometric technique used to determine the age of rocks and minerals. It is a refinement of the potassium-argon (K-Ar) dating method.^{[1][2]} Both techniques rely on the natural radioactive decay of potassium-40 (^{40}K) to argon-40 (^{40}Ar), which has a half-life of approximately 1.25 billion years.^{[3][4]} This long half-life makes the method applicable to a vast range of geological timescales, from thousands to billions of years.^{[4][5]} The primary advantage of the $^{40}\text{Ar}/^{39}\text{Ar}$ method over the K-Ar method is that it only requires the measurement of isotopic ratios of argon, eliminating the need for separate potassium and argon concentration analyses on different sample aliquots.^[2] This leads to improved precision and accuracy, and allows for the use of smaller sample sizes.^[1]

The core of the $^{40}\text{Ar}/^{39}\text{Ar}$ technique involves irradiating a sample with fast neutrons in a nuclear reactor.^[5] This process converts a stable isotope of potassium, ^{39}K , into a radioactive

isotope of argon, ^{39}Ar , through the nuclear reaction $^{39}\text{K}(n,p)^{39}\text{Ar}$.^[2] The amount of ^{39}Ar produced is directly proportional to the amount of ^{39}K present in the sample. Since the ratio of ^{40}K to ^{39}K in nature is constant, the measurement of ^{39}Ar serves as a proxy for the parent isotope, ^{40}K .^[1] Consequently, the age of the sample can be determined by measuring the ratio of the daughter isotope (radiogenic ^{40}Ar , denoted as $^{40}\text{Ar}^*$) to the parent-proxy isotope (^{39}Ar).^[2]

The Role of the Argon-38 Spike

Historically, in the conventional K-Ar dating method, a spike of a known quantity of ^{38}Ar was introduced to the gas extracted from the sample.^[1] This allowed for the determination of the absolute concentration of the radiogenic $^{40}\text{Ar}^*$ by isotope dilution mass spectrometry.^[1]

In modern $^{40}\text{Ar}/^{39}\text{Ar}$ dating, which is a relative dating method, the routine addition of a ^{38}Ar spike for age calculation is not standard practice. The age is determined from the ratio of $^{40}\text{Ar}^*$ to ^{39}Ar , with the neutron flux (represented by the J-factor) being monitored by co-irradiating a standard of known age.^{[2][3]}

However, the measurement of all five stable argon isotopes (^{40}Ar , ^{39}Ar , ^{38}Ar , ^{37}Ar , and ^{36}Ar) is crucial.^{[3][6]} The ^{38}Ar measured in a standard $^{40}\text{Ar}/^{39}\text{Ar}$ analysis is typically used to provide information on the chlorine content of the sample, as ^{38}Ar is produced by neutron reactions on chlorine.^{[3][7]} In specialized applications, such as in the study of meteorites, cosmogenic ^{38}Ar can be used to determine cosmic-ray exposure ages.^{[7][8]} Furthermore, enriched ^{38}Ar spikes are sometimes used to create synthetic reference gases for the calibration of multi-collector noble gas mass spectrometers, which is essential for ensuring the accuracy of isotopic ratio measurements.^[9]

Experimental Protocols

I. Sample Preparation

- Mineral Separation:
 - Crush the rock sample to a suitable grain size.
 - Sieve the crushed material to isolate the desired size fraction (e.g., 250-500 μm).

- Wash the grains in an ultrasonic bath with appropriate acids (e.g., acetic acid) to remove secondary mineral phases.[10]
- Separate the target mineral (e.g., mica, feldspar, hornblende) using heavy liquids and magnetic separation techniques.[10]
- Hand-pick the mineral grains under a binocular microscope to ensure high purity and freedom from alterations or inclusions.[11][12]
- Sample Encapsulation:
 - Weigh a suitable amount of the mineral separate.
 - Wrap the sample in high-purity aluminum foil.
 - Load the wrapped samples into quartz or aluminum irradiation canisters, alternating with packets of a neutron fluence monitor (standard) of known age (e.g., Fish Canyon Sanidine).[7]
 - Include packets of K- and Ca-rich salts (e.g., K₂SO₄ and CaF₂) to monitor the correction factors for interfering nuclear reactions.[7]

II. Neutron Irradiation

- Irradiation Facility: Place the sealed canister in a nuclear reactor with a well-characterized fast neutron flux.
- Irradiation Parameters:
 - The duration of irradiation is determined by the age of the sample and its potassium content, typically ranging from 10 to 40 hours.[5]
 - The goal is to achieve an optimal $^{40}\text{Ar}^*/^{39}\text{Ar}$ ratio for precise measurement.[9]
 - The canister may be shielded with cadmium to reduce the thermal neutron flux and minimize certain interfering reactions.[13]

- **Post-Irradiation Cooling:** After irradiation, the canister is stored for a period (several weeks) to allow for the decay of short-lived radioactive isotopes.

III. Mass Spectrometry

- **Gas Extraction:**
 - Load the irradiated sample into a high-vacuum gas extraction line.
 - Degas the sample to release the trapped argon. This is typically done in one of two ways:
 - **Step-heating:** The sample is heated incrementally in a furnace, and the gas released at each temperature step is analyzed separately.[\[14\]](#) This can provide information about the distribution of argon within the mineral and help identify argon loss or excess argon.
 - **Laser Total Fusion:** A high-power laser is used to fuse a single crystal or a small aliquot of the sample, releasing all the gas in a single step.[\[11\]](#)[\[12\]](#)
- **Gas Purification:** The released gas is purified by passing it through a series of getters (e.g., Zr-Al or Ti) to remove active gases (H₂, N₂, CO₂, etc.), leaving only the noble gases.[\[10\]](#)
- **Isotope Measurement:**
 - Introduce the purified argon into a noble gas mass spectrometer.
 - Measure the intensities of all five argon isotopes: ⁴⁰Ar, ³⁹Ar, ³⁸Ar, ³⁷Ar, and ³⁶Ar.[\[3\]](#)
 - Perform regular measurements of system blanks and air standards to monitor the instrument's performance and correct for mass discrimination.[\[10\]](#)

IV. Data Reduction and Age Calculation

- **Corrections:** The measured isotope intensities are corrected for the following:
 - System blanks.
 - Mass discrimination of the mass spectrometer.

- Radioactive decay of ^{39}Ar (half-life of 269 years) and ^{37}Ar (half-life of ~35 days) since irradiation.
- Atmospheric argon contamination, based on the measured ^{36}Ar and the known atmospheric $^{40}\text{Ar}/^{36}\text{Ar}$ ratio (~298.56).[14]
- Interfering isotopes produced from Ca, K, and Cl during irradiation. Correction factors are determined from the analysis of the irradiated K- and Ca-rich salts.
- J-Factor Calculation: The irradiation parameter, J, is determined from the analysis of the co-irradiated standard of known age (t_{std}) using the following formula:

$$J = (e^{(\lambda * t_{\text{std}})} - 1) / (40\text{Ar}^*/39\text{Ar})_{\text{std}}$$

where λ is the total decay constant of ^{40}K .

- Age Calculation: The age of the unknown sample (t_{unknown}) is then calculated using its measured $^{40}\text{Ar}^*/^{39}\text{Ar}$ ratio and the determined J-factor:

$$t_{\text{unknown}} = (1/\lambda) * \ln(1 + J * (40\text{Ar}^*/39\text{Ar})_{\text{unknown}})[1]$$

where $^{40}\text{Ar}^*$ is the radiogenic ^{40}Ar corrected for all interferences and atmospheric components.

Data Presentation

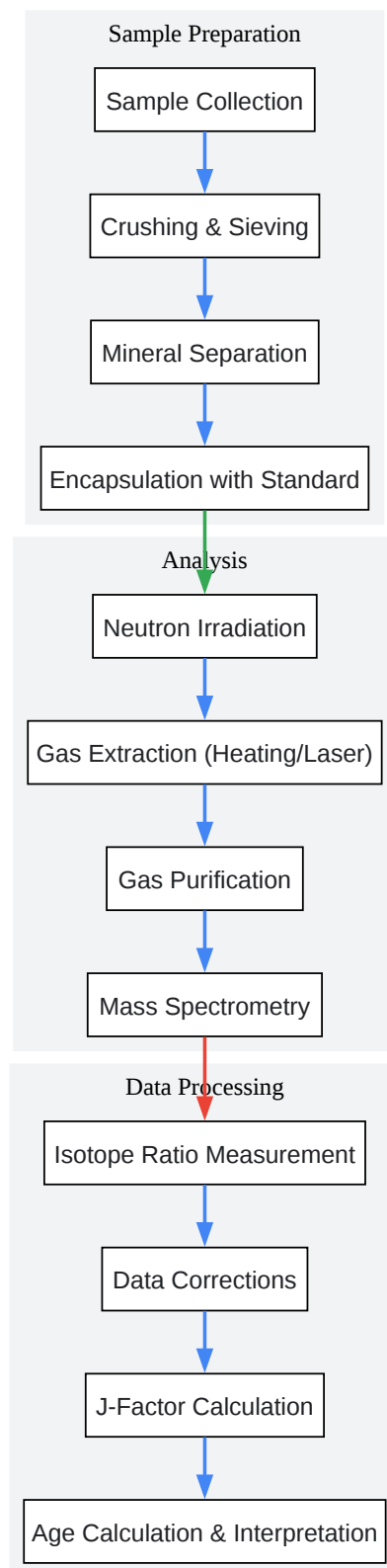
Table 1: Typical Neutron Irradiation Parameters

Parameter	Typical Value	Purpose
Neutron Fluence	$10^{17} - 10^{18} \text{ n/cm}^2$	To induce the $^{39}\text{K}(n,p)^{39}\text{Ar}$ reaction
Irradiation Duration	10 - 40 hours	To produce sufficient ^{39}Ar for analysis
Cadmium Shielding	0.5 - 1.0 mm thickness	To minimize (n, γ) reactions from thermal neutrons
Standard Monitor	Fish Canyon Sanidine (28.201 Ma)	To determine the J-factor
Correction Monitors	K ₂ SO ₄ , CaF ₂	To determine correction factors for interfering isotopes

Table 2: Interfering Isotope Production Reactions and Corrections

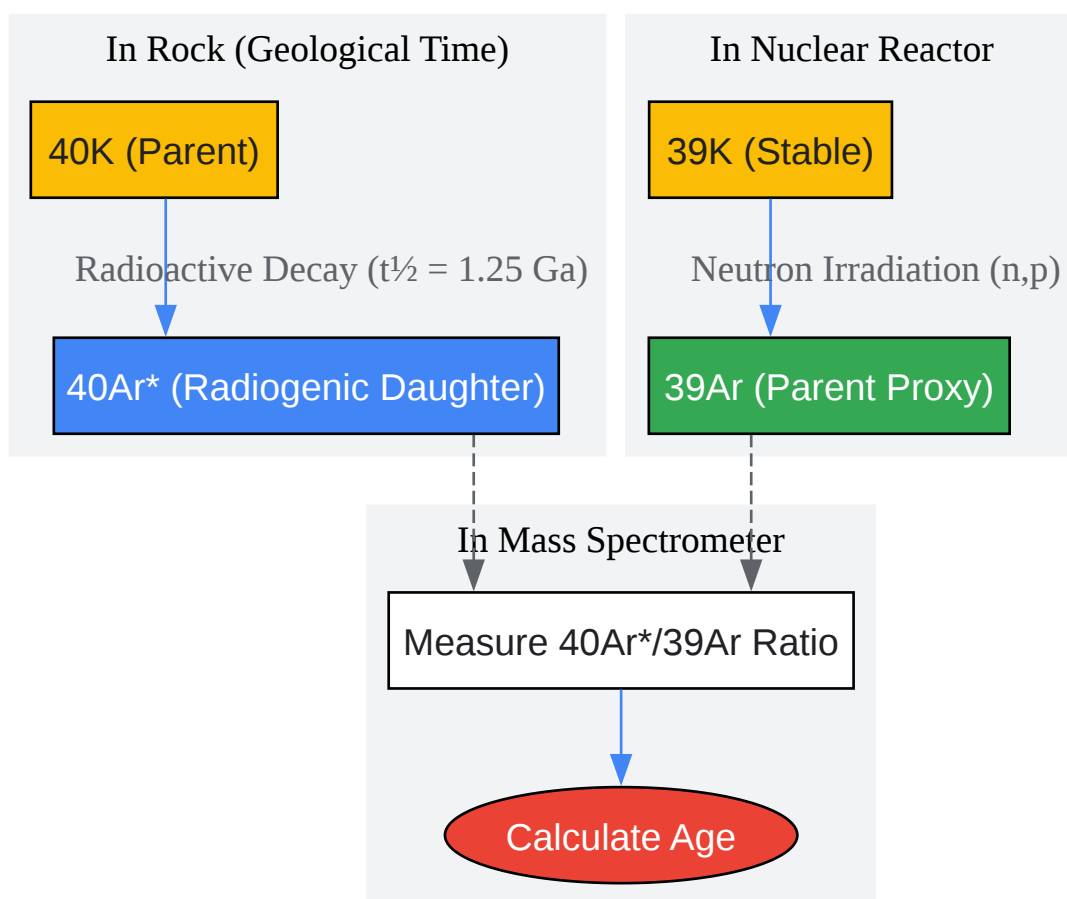
Isotope Produced	Target Isotope	Reaction	Correction Based On
^{39}Ar	^{42}Ca	$^{42}\text{Ca}(n,\alpha)^{39}\text{Ar}$	Measured ^{37}Ar (from Ca)
^{36}Ar	^{40}Ca	$^{40}\text{Ca}(n,n\alpha)^{36}\text{Ar}$	Measured ^{37}Ar (from Ca)
^{40}Ar	^{40}K	$^{40}\text{K}(n,p)^{40}\text{Ar}$	Measured ^{39}Ar (from K)
^{38}Ar	^{37}Cl	$^{37}\text{Cl}(n,\gamma)^{38}\text{Ar}$	Measured ^{38}Ar (if Cl content is unknown)

Visualizations



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Caption: Experimental workflow for $^{40}\text{Ar}/^{39}\text{Ar}$ dating.



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Caption: Principle of the $^{40}\text{Ar}/^{39}\text{Ar}$ dating method.

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